molecular formula C21H38N2O2 B4035439 N,N'-propane-1,2-diylbis(3-cyclohexylpropanamide)

N,N'-propane-1,2-diylbis(3-cyclohexylpropanamide)

Cat. No.: B4035439
M. Wt: 350.5 g/mol
InChI Key: WOEMISFYBJKQFC-UHFFFAOYSA-N
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Description

N,N’-propane-1,2-diylbis(3-cyclohexylpropanamide) is an organic compound with the molecular formula C28H52N4O2 It is a bis-amide derivative, featuring two cyclohexylpropanamide groups connected by a propane-1,2-diyl linker

Scientific Research Applications

N,N’-propane-1,2-diylbis(3-cyclohexylpropanamide) has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

    Biology: The compound’s structural properties make it useful in studying protein-ligand interactions and enzyme inhibition.

    Industry: It is used in the production of polymers, coatings, and other materials with specialized properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-propane-1,2-diylbis(3-cyclohexylpropanamide) typically involves the reaction of cyclohexylpropanoic acid with propane-1,2-diamine. The reaction is carried out under controlled conditions, often using a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bonds. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of N,N’-propane-1,2-diylbis(3-cyclohexylpropanamide) may involve large-scale batch reactors where the reactants are combined in precise stoichiometric ratios. The reaction conditions are optimized to maximize yield and purity, often involving the use of catalysts and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N,N’-propane-1,2-diylbis(3-cyclohexylpropanamide) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can convert the amide groups to amines.

    Substitution: The compound can participate in substitution reactions where one or more hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Substitution reactions may involve reagents like halogens or alkylating agents under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce primary or secondary amines.

Mechanism of Action

The mechanism by which N,N’-propane-1,2-diylbis(3-cyclohexylpropanamide) exerts its effects involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    N,N’-1,3-Propanediylbis(3-cyclohexylpropanamide): This compound has a similar structure but with a different linker.

    N,N’-1,4-Piperazinediyldi-3,1-propanediyl)bis(3-cyclohexylpropanamide): Another structurally related compound with a piperazine linker.

Uniqueness

N,N’-propane-1,2-diylbis(3-cyclohexylpropanamide) is unique due to its specific propane-1,2-diyl linker, which imparts distinct structural and chemical properties. This uniqueness makes it valuable in applications where precise molecular interactions are crucial.

Properties

IUPAC Name

3-cyclohexyl-N-[2-(3-cyclohexylpropanoylamino)propyl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H38N2O2/c1-17(23-21(25)15-13-19-10-6-3-7-11-19)16-22-20(24)14-12-18-8-4-2-5-9-18/h17-19H,2-16H2,1H3,(H,22,24)(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOEMISFYBJKQFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)CCC1CCCCC1)NC(=O)CCC2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H38N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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